
Ácido 1-(1H-indazol-5-carbonil)piperidina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C14H15N3O3. This compound is characterized by the presence of an indazole ring fused to a piperidine ring, making it a unique structure in the realm of organic chemistry.
Aplicaciones Científicas De Investigación
1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
The primary target of 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with the S1P1 receptor, leading to its activation and maintaining endothelial barrier integrity . Desensitization of the s1p1 receptor can induce peripheral blood lymphopenia .
Biochemical Pathways
The activation of the S1P1 receptor by the compound affects the sphingosine-1-phosphate (S1P) pathway . This pathway is involved in various cellular processes, including cell growth, survival, and migration.
Pharmacokinetics
The compound’s molecular weight of 27329 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The activation of the S1P1 receptor by the compound helps maintain endothelial barrier integrity . This can have various effects at the molecular and cellular levels, including the regulation of vascular tone, vascular permeability, and leukocyte trafficking .
Métodos De Preparación
The synthesis of 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of indazole derivatives with piperidine carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in batch reactors, ensuring the consistency and scalability of the compound .
Análisis De Reacciones Químicas
1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or piperidine rings are replaced by other substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Comparación Con Compuestos Similares
1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid can be compared with other indazole and piperidine derivatives:
Indazole-4-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group, leading to different chemical properties and applications.
Piperidine-4-carboxylic acid: Lacks the indazole ring, resulting in distinct biological activities and uses.
Indazole-5-carboxamides: These compounds share the indazole core but have different substituents, affecting their pharmacological profiles. The uniqueness of 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid lies in its combined indazole and piperidine structure, which imparts specific chemical and biological properties not found in its individual components.
Propiedades
IUPAC Name |
1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(17-5-3-9(4-6-17)14(19)20)10-1-2-12-11(7-10)8-15-16-12/h1-2,7-9H,3-6H2,(H,15,16)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVVAJRPCSEMIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2358187.png)
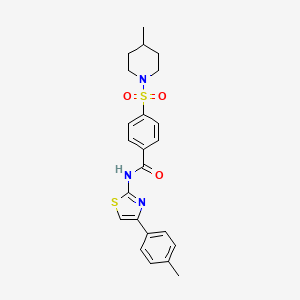
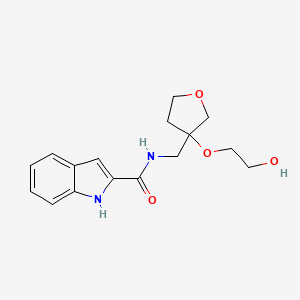
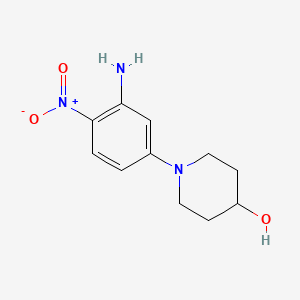
![4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine](/img/structure/B2358191.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2358192.png)
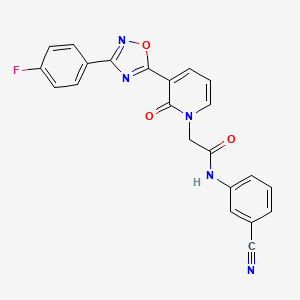
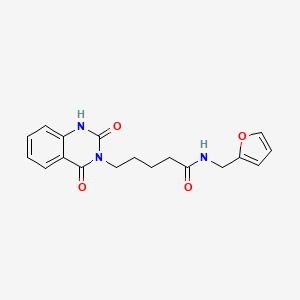
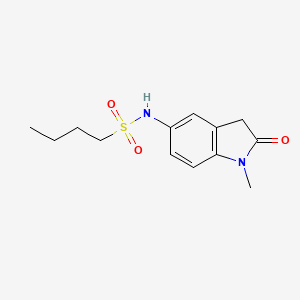
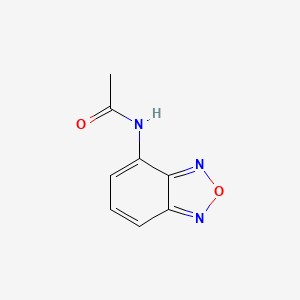
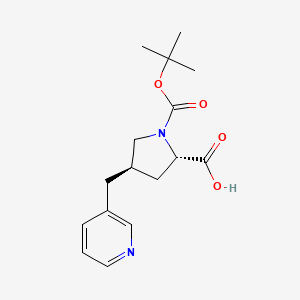
![2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2358207.png)
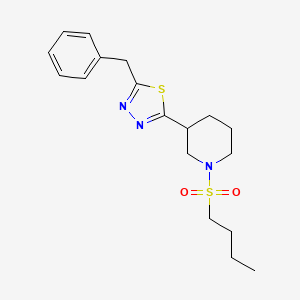
![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)
